alpha-(Trifluoromethyl)phenylalanine
Description
The Role of Unnatural Amino Acids in Protein Science and Engineering
Unnatural amino acids (UAAs) are amino acids that are not among the 20 naturally encoded in the genetic code of living organisms. rsc.orgbitesizebio.com Their incorporation into proteins has become a powerful tool in protein science and engineering, allowing for the expansion of protein functionality beyond what is offered by the canonical amino acids. rsc.orgrsc.org This is achieved by introducing novel chemical and physical properties into proteins, which can lead to enhanced stability, altered catalytic activity, and new biological functions. rsc.org The ability to site-specifically incorporate UAAs into a protein's primary sequence enables researchers to probe protein structure and dynamics, investigate protein-protein interactions, and control protein activity in living cells. nih.gov This has opened up a wide array of applications, including the development of antibody-drug conjugates, probes for monitoring protein conformation, and the design of novel biocatalysts. rsc.orgrsc.org
The introduction of UAAs can be accomplished through various methods, including chemical synthesis of peptides and the engineering of the translational machinery in living cells. bitesizebio.com By replacing natural amino acids with UAAs, protein engineers can introduce altered physicochemical and biological properties, providing a valuable molecular tool for a wide range of scientific problems. rsc.org
Strategic Incorporation of Fluorine in Biomolecules for Enhanced Research Capabilities
The introduction of fluorine can lead to several advantageous effects, including:
Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than the carbon-hydrogen bond, making it more resistant to metabolic degradation and prolonging the half-life of a drug. tandfonline.comwikipedia.org
Increased Lipophilicity: The trifluoromethyl group, in particular, can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nbinno.comnbinno.com
Altered Physicochemical Properties: Fluorine's electron-withdrawing nature can impact the acidity or basicity of nearby functional groups, influencing molecular interactions and binding affinities. tandfonline.comnbinno.com
Probes for Spectroscopic Analysis: The fluorine-19 (¹⁹F) nucleus is an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. nbinno.com Its 100% natural abundance, high sensitivity, and the absence of background signals in biological systems make it a powerful tool for studying protein structure, dynamics, and interactions. nih.gov
Overview of α-(Trifluoromethyl)phenylalanine as a Specialized Research Tool
α-(Trifluoromethyl)phenylalanine is a non-natural amino acid that incorporates a trifluoromethyl group at the alpha-carbon of phenylalanine. This specific modification imparts unique properties that make it a highly specialized tool in chemical biology research. The presence of the trifluoromethyl group introduces significant steric bulk and alters the electronic environment of the amino acid, which can be leveraged to probe and modulate protein structure and function.
The incorporation of α-(Trifluoromethyl)phenylalanine into peptides and proteins can:
Serve as a ¹⁹F NMR Probe: The trifluoromethyl group provides a strong and sensitive signal for ¹⁹F NMR studies, enabling detailed analysis of protein conformation and dynamics. researchgate.net
Influence Peptide Conformation: The steric and electronic properties of the trifluoromethyl group can be used to control the local conformation of a peptide chain. nih.gov
Enhance Proteolytic Stability: The bulky trifluoromethyl group can hinder the action of proteases, thereby increasing the stability of peptides. researchgate.net
Modulate Biological Activity: By altering the structure and properties of a peptide or protein, the incorporation of α-(Trifluoromethyl)phenylalanine can fine-tune its biological activity. nbinno.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
129939-31-7 |
|---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
(2S)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
RDQOEQUFZYLLRT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for α Trifluoromethyl Phenylalanine and Its Chiral Derivatives
Asymmetric Synthesis Approaches
The stereochemistry of α-(Trifluoromethyl)phenylalanine is crucial for its biological activity. Consequently, numerous asymmetric synthetic strategies have been developed to control the configuration at the α-carbon. These methods primarily rely on stereoselective additions to imine precursors, the use of chiral auxiliaries, and enantioselective reactions.
Stereoselective Additions to Trifluoropyruvate Imines
A prevalent strategy for the asymmetric synthesis of α-(trifluoromethyl) α-amino acids involves the diastereoselective addition of nucleophiles to chiral imines derived from trifluoropyruvates. nih.govrsc.org The chiral auxiliary attached to the imine nitrogen directs the incoming nucleophile to one face of the C=N double bond, thereby establishing the stereochemistry at the newly formed stereocenter.
An efficient method has been developed for the highly diastereoselective synthesis of quaternary α-trifluoromethyl α-amino acids via the indium-mediated allylation of (R)-phenylglycinol methyl ether-based imines of trifluoropyruvate. nih.gov This approach yields the desired products in good yields and with high diastereoselectivities at room temperature. nih.govrsc.org The reaction of various substituted aromatic trifluoropyruvate imines with allyl bromide in the presence of indium metal has been shown to proceed smoothly.
| Entry | R Group of Imine | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | 85 | >99:1 |
| 2 | 4-Methylphenyl | 82 | >99:1 |
| 3 | 4-Methoxyphenyl | 88 | >99:1 |
| 4 | 4-Chlorophenyl | 78 | >99:1 |
| 5 | 2-Thienyl | 75 | >99:1 |
Table 1: Diastereoselective allylation of chiral imines derived from trifluoropyruvate. Data compiled from nih.gov.
The high level of stereocontrol is attributed to the chelation of the indium metal to the oxygen and nitrogen atoms of the chiral auxiliary, which creates a rigid, sterically hindered environment that dictates the trajectory of the incoming allyl nucleophile.
Optical Resolution Techniques for α-(Trifluoromethyl)phenylalanine Racemates
While asymmetric synthesis is often the preferred method for obtaining enantiomerically pure compounds, classical resolution of racemates remains a viable strategy. This approach involves the separation of a racemic mixture of α-(Trifluoromethyl)phenylalanine into its constituent enantiomers. Common methods for optical resolution include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. nih.govresearchgate.netut.ac.ir
Another technique is crystallization-induced asymmetric transformation (CIAT), where one diastereomer selectively precipitates from a solution in which the two diastereomers are in equilibrium. ut.ac.ir This dynamic process can theoretically convert the entire racemic mixture into a single enantiomer. While general principles of optical resolution are well-established for amino acids, specific documented examples detailing the resolution of racemic α-(Trifluoromethyl)phenylalanine were not prevalent in the surveyed literature. However, these established methodologies are broadly applicable. For instance, racemic amines have been successfully resolved using PEGylated resolving agents, which form diastereomeric complexes that can be separated by phase transition. nih.govresearchgate.net
Application of Chiral Auxiliaries in Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed to afford the enantiomerically enriched product. This strategy has been widely applied to the synthesis of α-(Trifluoromethyl)phenylalanine.
(R)-phenylglycinol is a commonly employed chiral auxiliary in this context. It can be condensed with a trifluoropyruvate to form a chiral imine or oxazolidine. The subsequent addition of a nucleophile, such as an allyl group via a Lewis acid-promoted allylation, proceeds with a high degree of diastereoselectivity. The chiral auxiliary effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered side. After the addition, the auxiliary can be cleaved under acidic conditions to yield the desired α-trifluoromethylated amino acid.
Another effective class of chiral auxiliaries are the N-sulfinyl imines, particularly N-tert-butylsulfinyl imines. cas.cn The sulfinyl group acts as a powerful chiral directing group in nucleophilic additions to the imine C=N bond. The stereochemical outcome is dictated by the stereochemistry of the sulfur atom in the auxiliary.
Enantioselective Strecker Reaction Strategies
The Strecker reaction, a three-component condensation of an aldehyde or ketone, ammonia, and cyanide, is a fundamental method for the synthesis of α-amino acids. nih.gov The development of catalytic and enantioselective versions of this reaction has provided a powerful tool for the synthesis of chiral α-(Trifluoromethyl)phenylalanine.
The organocatalytic enantioselective Strecker synthesis of α-quaternary α-trifluoromethylated amino acids has been achieved using Takemoto's thiourea (B124793) catalyst. alljournals.cn This method involves the nucleophilic addition of trimethylsilyl (B98337) cyanide to trifluoromethyl ketimines. The reaction affords α-amino nitriles in good to excellent yields and with very good enantioselectivities. alljournals.cn These α-amino nitrile intermediates can then be hydrolyzed to the corresponding α-(Trifluoromethyl)phenylalanine derivatives.
| Entry | R Group of Ketimine | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Phenyl | 99 | 91 |
| 2 | 4-Methoxyphenyl | 98 | 92 |
| 3 | 4-Bromophenyl | 99 | 90 |
| 4 | 2-Naphthyl | 95 | 95 |
| 5 | 2-Thienyl | 85 | 83 |
Table 2: Organocatalytic enantioselective Strecker reaction of trifluoromethyl ketimines. Data compiled from alljournals.cn.
The success of this reaction is attributed to the dual activation of the imine and the cyanide nucleophile by the thiourea catalyst through hydrogen bonding interactions.
Chiral Nickel(II) Complex Mediated Synthesis
Chiral Nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) have emerged as versatile platforms for the asymmetric synthesis of a wide variety of α-amino acids, including those containing fluorine. nih.govchemrxiv.orgresearchgate.net These complexes act as chiral glycine or alanine enolate equivalents, allowing for highly stereocontrolled alkylation reactions.
The general strategy involves the deprotonation of the Ni(II) complex to form a nucleophilic enolate, which then reacts with an electrophile. The chiral ligand on the nickel complex directs the approach of the electrophile, leading to a highly diastereoselective alkylation. For the synthesis of α-(Trifluoromethyl)phenylalanine, a suitable benzyl (B1604629) halide electrophile would be employed. While the direct synthesis of α-(Trifluoromethyl)phenylalanine using this method is a logical extension, specific examples in the literature focus on a broader range of fluorinated amino acids. For instance, a gram-scale synthesis of various fluorinated amino acids using a chiral Ni(II) complex has been reported, demonstrating the robustness of this approach. chemrxiv.org The diastereomerically pure complex can then be hydrolyzed to release the desired enantiomerically pure amino acid.
Synthesis of α-(Trifluoromethyl)phenylalanine Derivatives for Specialized Applications
Trifluoromethyl Ketone-Functionalized Derivatives
Derivatives of α-(Trifluoromethyl)phenylalanine featuring a trifluoromethyl ketone are valuable as mechanistic probes and enzyme inhibitors, particularly for proteases. A scalable synthetic route to access these compounds has been developed. nih.gov
The synthesis employs a masked ketone strategy coupled with a Negishi cross-coupling reaction. nih.gov An aryl bromide, functionalized with a trifluoromethylated styrene (B11656) (the masked ketone), is coupled with an iodinated alanine derivative. After coupling and saponification to yield the free acid, the masked ketone is revealed through ozonolysis. This approach provides the trifluoromethyl ketone-functionalized phenylalanine monomer, which can be readily incorporated into peptide scaffolds using standard coupling reagents like HCTU. nih.gov
| Step | Description | Key Reagents/Reaction |
|---|---|---|
| 1 | Preparation of Aryl Bromide | Nucleophilic trifluoromethylation of benzaldehyde, oxidation, and Wittig olefination nih.gov |
| 2 | Preparation of Coupling Partner | Appel iodination of a protected hydroxy-propionate ester nih.gov |
| 3 | Key C-C Bond Formation | Negishi cross-coupling between the aryl bromide and the iodinated partner nih.gov |
| 4 | Unmasking the Ketone | Ozonolysis of the styrene olefin nih.gov |
| 5 | Peptide Incorporation | Peptide coupling reagents (e.g., HCTU) nih.gov |
Photoactivatable Analogues
Photoactivatable analogues of amino acids are powerful tools for photoaffinity labeling, which is used to identify and study protein-ligand interactions. An efficient synthesis for photoactivatable L-phenylalanine derivatives incorporating a (3-trifluoromethyl)phenyldiazirine moiety has been described. This diazirine group is a compact and highly reactive photoreactive unit.
The synthesis involves the alkylation of a chiral glycine equivalent with a bromide that contains the (3-trifluoromethyl)phenyldiazirine group and a spacer arm. This key step creates the photoreactive L-phenylalanine derivative with high optical purity. The spacer arm can be further functionalized, for example, by introducing a biotin (B1667282) tag. These trifunctional molecules, containing the amino acid, the photo-label, and a reporter tag (like biotin), are valuable for elucidating the properties and binding sites of bioactive peptides and proteins.
Strategies for Site Specific Incorporation of α Trifluoromethyl Phenylalanine into Biomolecules
Genetic Code Expansion Technologies
Genetic code expansion (GCE) is the core technology that facilitates the site-specific incorporation of ncAAs like TfmF into proteins within living cells. researchgate.net This is achieved by engineering and introducing a bio-orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. core.ac.ukresearchgate.net This engineered pair functions independently of the host cell's endogenous aaRS/tRNA pairs. The engineered aaRS is evolved to specifically recognize and "charge" the desired ncAA (in this case, TfmF) onto the engineered tRNA. This tRNA is also modified to recognize a "blank" codon, typically a stop codon, that has been introduced into the gene of the target protein at the desired location for ncAA incorporation. nih.gov
The foundation of GCE is the development of an orthogonal aaRS/tRNA pair that does not cross-react with the host's translational machinery. biorxiv.org This orthogonality ensures that the engineered synthetase exclusively charges TfmF onto the engineered tRNA, and not any of the 20 canonical amino acids. Conversely, endogenous synthetases should not recognize the orthogonal tRNA. biorxiv.orgoregonstate.edu Systems derived from archaea, such as Methanosarcina and Methanomethylophilus species, are commonly used because they are naturally orthogonal to the translational systems in bacteria (E. coli) and eukaryotic cells. biorxiv.orgoregonstate.edunih.gov Through processes of directed evolution and rational design, the amino acid binding pocket of the synthetase is mutated to accommodate the unique structure of TfmF.
The Pyrrolysyl-tRNA synthetase (PylRS) from Methanomethylophilus alvus (MaPylRS) has emerged as a versatile and highly active tool for genetic code expansion. nih.govfrontiersin.org A key advantage of MaPylRS is that it naturally lacks the N-terminal domain found in other common PylRS systems (like those from M. mazei or M. barkeri), which improves its solubility and stability. nih.govnih.gov Researchers have successfully engineered the active site of MaPylRS to incorporate a variety of phenylalanine derivatives. For instance, a double mutant, MaPylRS(N346A/C348A), has been shown to incorporate twelve different meta-substituted phenylalanine derivatives, including those with trifluoromethyl groups. nih.gov This demonstrates the adaptability of the PylRS binding pocket for recognizing phenylalanine analogs that vary in size and electronic properties. nih.gov However, achieving high efficiency and fidelity specifically for TfmF can be challenging; sometimes, the binding pocket may be too large, or the mutations required to bind TfmF might destabilize the synthetase, leading to a loss of function. oregonstate.edu
Table 1: Selected PylRS Mutants for Phenylalanine Derivative Incorporation
| Synthetase System | Key Mutations | Target Amino Acid(s) | Host Organism | Reference |
|---|---|---|---|---|
| M. alvus PylRS | N346A / C348A | meta-substituted Phe derivatives (incl. TfmF) | E. coli | nih.gov |
The Tyrosyl-tRNA synthetase from Methanosarcina jannaschii (MjTyrRS) is another extensively used platform for incorporating ncAAs. nih.gov The wild-type MjTyrRS specifically recognizes tyrosine. To repurpose it for TfmF, the active site must be re-engineered to accommodate the trifluoromethyl group instead of tyrosine's hydroxyl group and to discriminate against binding natural amino acids like phenylalanine. nih.govnih.gov This is typically achieved through mutations at key positions within the binding pocket. For example, residues such as Tyr32 and Asp158, which form hydrogen bonds with the hydroxyl group of tyrosine, are often mutated to non-polar residues to create space and favorable interactions for the trifluoromethyl group. nih.govnih.gov Evolved MjTyrRS variants have been successfully used to incorporate various phenylalanine analogs, demonstrating the system's utility for encoding TfmF. biorxiv.orggce4all.org
Table 2: Key Active Site Residues in MjTyrRS for Engineering
| Residue | Typical Role in Wild-Type MjTyrRS | Common Mutation Strategy for ncAA Incorporation | Reference |
|---|---|---|---|
| Tyr32 | Forms H-bond with tyrosine's hydroxyl group | Mutate to smaller, non-polar residue (e.g., Gly, Ala) | nih.govnih.gov |
| Asp158 | Forms H-bond with tyrosine's hydroxyl group | Mutate to non-polar residue (e.g., Ala, Gly) | nih.govnih.gov |
The most prevalent method for directing the incorporation of an ncAA to a specific site is through amber codon suppression. springernature.combiorxiv.orgnih.gov This strategy repurposes the UAG (amber) stop codon, which normally signals the termination of protein synthesis. nih.gov A gene of interest is mutated to replace the codon at the desired incorporation site with a UAG codon. nih.gov The cell is also engineered to express the orthogonal aaRS/tRNA pair, where the tRNA has an anticodon (CUA) that recognizes the UAG codon. nih.govnih.gov When the ribosome encounters the in-frame UAG codon during translation, the orthogonal tRNA charged with TfmF binds to it, thus suppressing termination and incorporating TfmF into the growing polypeptide chain. nih.govoregonstate.edu The successful expression of the full-length protein is dependent on the presence of TfmF in the growth medium. oregonstate.edu
An alternative to stop codon suppression is the reassignment of frameshift codons, which involves using quadruplet (four-base) codons instead of the standard triplet codons. core.ac.uknih.gov This technique can offer higher fidelity as the four-base codons are not recognized by any endogenous components of the cell's translational machinery. nih.gov For this method, an orthogonal tRNA is engineered to have an expanded anticodon loop that can read a specific quadruplet codon, such as AGGA or UAGA. nih.gov The corresponding orthogonal synthetase is evolved to charge this tRNA with the desired ncAA, like TfmF. This approach allows for the simultaneous incorporation of multiple different ncAAs into a single protein by assigning each to a unique quadruplet codon, thereby expanding the genetic code even further. core.ac.uk
While powerful, the efficiency and fidelity of incorporating TfmF are influenced by several factors, particularly in heterologous expression systems like E. coli. biorxiv.orgnih.gov
Fidelity : Fidelity refers to the accuracy of incorporation, ensuring that only TfmF is incorporated at the target codon and that it is not incorporated at other unintended sites. A lack of fidelity can arise if the engineered synthetase is "promiscuous" and weakly recognizes and charges one of the canonical amino acids, leading to a mixed protein population. oregonstate.edu Conversely, mis-incorporation can occur if an endogenous host synthetase weakly recognizes the orthogonal tRNA. acs.org Negative selection steps are often included during the directed evolution of the synthetase to select against recognition of the 20 canonical amino acids, thereby increasing the fidelity of the system. oregonstate.edu
Application in Diverse Expression Hosts (e.g., E. coli, V. natriegens)
The site-specific incorporation of α-(Trifluoromethyl)phenylalanine into proteins has been successfully demonstrated in various expression hosts, most notably in Escherichia coli and more recently in Vibrio natriegens. The choice of host can significantly impact the efficiency and yield of the resulting modified protein.
Escherichia coli has traditionally been the workhorse for genetic code expansion and the incorporation of non-canonical amino acids (ncAAs), including fluorinated analogs like α-(Trifluoromethyl)phenylalanine. nih.govbiophysicscolab.orgnih.gov The well-established genetic tools and numerous engineered strains make it a versatile system. For instance, evolved orthogonal aminoacyl-tRNA synthetase/tRNA pairs have been developed to efficiently incorporate various fluorinated phenylalanine derivatives in E. coli. biophysicscolab.org Studies have demonstrated the successful incorporation of m-trifluoromethyl-phenylalanine into proteins like sfGFP, where it was shown to have quantitative occupancy at the target site. acs.org The efficiency of these systems in E. coli is sufficient to produce proteins with site-specific incorporation of these unnatural amino acids at levels suitable for biochemical characterization and structural analysis. biophysicscolab.org
Vibrio natriegens has emerged as a promising alternative expression host due to its remarkably fast growth rate, with a doubling time significantly shorter than that of E. coli. researchgate.net This characteristic has the potential to accelerate protein production timelines. Recent research has extended the utility of V. natriegens to the site-specific incorporation of ncAAs. One study successfully demonstrated the incorporation of L-4-trifluoromethylphenylalanine (tfmF) into the mitogen-activated protein kinase MEKK3 in V. natriegens using genetically encoded technology. nih.gov This work highlights the potential of V. natriegens as a flexible and efficient host for producing proteins containing α-(Trifluoromethyl)phenylalanine, particularly for applications like in-cell NMR analysis where high protein yields are advantageous. researchgate.netnih.gov While direct comparative studies on the yields of α-(Trifluoromethyl)phenylalanine-containing proteins in E. coli versus V. natriegens are still emerging, the successful incorporation in both hosts provides researchers with valuable options to suit their specific experimental needs.
The following table summarizes key aspects of using these two expression hosts for incorporating α-(Trifluoromethyl)phenylalanine:
| Feature | Escherichia coli | Vibrio natriegens |
|---|---|---|
| Genetic Tools | Extensive and well-established | Developing, but shows high promise |
| Growth Rate | Standard | Significantly faster |
| Proven Incorporation | Yes, for various fluorinated phenylalanines | Yes, for L-4-trifluoromethylphenylalanine |
| Potential Advantages | Vast body of existing research and engineered strains | Rapid protein production, potentially higher yields |
Chemical and Semi-Synthetic Incorporation Methods
Beyond biosynthetic approaches, chemical and semi-synthetic methods offer alternative strategies for introducing α-(Trifluoromethyl)phenylalanine into biomolecules. These methods can be particularly useful for post-translational modifications or when working with synthetic peptides.
Direct Radical Trifluoromethylation of Native Protein Residues
A direct method for incorporating trifluoromethyl groups into proteins involves the radical trifluoromethylation of native amino acid residues. This post-translational modification strategy offers a rapid and efficient alternative to biosynthetic incorporation. acs.orgnih.gov The process typically utilizes a trifluoromethyl radical source, such as sodium trifluoromethanesulfinate (Langlois' reagent), under mild, aqueous, and oxidative conditions. acs.orgox.ac.uk
Research has shown that this radical chemistry exhibits high chemoselectivity, preferentially targeting aromatic residues. acs.orgnih.gov Competition assays with natural amino acids have revealed a strong preference for the trifluoromethylation of Tryptophan (Trp) residues. nih.govox.ac.uk The reaction with tryptophan is not only chemoselective but also demonstrates regioselectivity, with preferential formation of the Trp-C2 isomer. acs.orgnih.gov Minor reactivity has been observed with other aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe), which typically result in a complex mixture of regioisomers. ox.ac.uk Cysteine (Cys) residues can be a competing site for modification, primarily through oxidative dimerization, but in the absence of free cysteine, a highly selective trifluoromethylation of tryptophan can be achieved. acs.orgnih.gov
The relative reactivity of different amino acid residues towards radical trifluoromethylation is summarized below:
| Amino Acid Residue | Relative Reactivity | Key Observations |
|---|---|---|
| Tryptophan (Trp) | High | Major product, chemo- and regio-selective |
| Tyrosine (Tyr) | Low | Minor product, mixture of isomers |
| Phenylalanine (Phe) | Low | Minor product, mixture of isomers |
| Cysteine (Cys) | Side Reaction | Mainly oxidative dimerization |
This method provides a valuable tool for directly installing trifluoromethyl groups into native proteins, leveraging the inherent reactivity of specific amino acid side chains. acs.org
Peptide Synthesis Strategies for α-(Trifluoromethyl)phenylalanine Integration
The incorporation of α-(Trifluoromethyl)phenylalanine into peptides via solid-phase peptide synthesis (SPPS) presents unique challenges but can be achieved through specialized strategies. researchgate.net
A significant hurdle in the SPPS of peptides containing α-(Trifluoromethyl)phenylalanine is the reduced nucleophilicity of its α-amino group. The potent electron-withdrawing effect of the trifluoromethyl group deactivates the nitrogen atom, making the formation of a peptide bond at this position difficult under standard coupling conditions. researchgate.net This deactivation means that all attempts to perform the on-resin coupling of a standard amino acid to the N-terminal position of the resin-bound, deactivated fluorinated amino acid have so far been unsuccessful. researchgate.net
To circumvent the challenge of coupling to the deactivated amino group on a solid support, a highly effective alternative strategy involves the use of pre-formed, Fmoc-protected dipeptide building blocks. researchgate.net In this approach, the difficult peptide coupling is first performed in the solution phase. This allows for the use of more forcing conditions and highly electrophilic reagents, such as amino acid chlorides or mixed anhydrides, to successfully acylate the deactivated amino group of α-(Trifluoromethyl)phenylalanine. researchgate.net
Once the Fmoc-AA-(α-Tfm)Phe-OH dipeptide is synthesized and purified, it can be readily incorporated into a growing peptide chain using standard SPPS protocols. This dipeptide building block strategy has been successfully implemented for the incorporation of α-trifluoromethyl-amino acids into longer peptides. researchgate.net
As mentioned, direct coupling to the N-terminus of α-(Trifluoromethyl)phenylalanine on a solid support is a major challenge. researchgate.net The most robust strategy to overcome this is the use of the dipeptide building blocks discussed above. For the solution-phase synthesis of these dipeptides, specific activation methods are required. The coupling of an incoming amino acid to the N-terminus of α-(Trifluoromethyl)phenylalanine has been achieved using:
Amino Acid Chlorides: These are highly electrophilic and can effectively acylate the deactivated amine. They are conveniently prepared by treating the Fmoc-protected amino acid with thionyl chloride. researchgate.net
Mixed Anhydrides: This method involves the activation of the incoming amino acid with a reagent like isobutyl chloroformate in the presence of a base such as N-methylmorpholine (NMM). researchgate.net
These solution-phase strategies enable the formation of the critical peptide bond that is otherwise difficult to achieve under standard solid-phase conditions, making the dipeptide building block approach the cornerstone for integrating α-(Trifluoromethyl)phenylalanine into synthetic peptides. researchgate.net
Applications of α Trifluoromethyl Phenylalanine As a Biophysical Probe in Chemical Biology
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR spectroscopy, when coupled with the site-specific incorporation of α-(Trifluoromethyl)phenylalanine, has become an invaluable technique for investigating complex biological systems. ucl.ac.uk The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its immediate surroundings, making it a powerful reporter on conformational changes, dynamics, and interactions at the molecular level. nih.govproceedings.science This sensitivity allows for the detection of subtle structural perturbations that are often invisible to other biophysical methods. nih.gov
The strategic placement of an α-(Trifluoromethyl)phenylalanine residue allows researchers to monitor conformational changes and dynamics in specific regions of a protein. nih.gov The ¹⁹F NMR signal from the trifluoromethyl group acts as a sensitive beacon, providing information on the local environment and its fluctuations over time.
The chemical shift of the ¹⁹F nucleus in α-(Trifluoromethyl)phenylalanine is highly sensitive to changes in its local environment, including van der Waals contacts and electrostatic fields. nih.gov This sensitivity allows for the detection of both local and long-range conformational perturbations. For instance, the binding of a ligand to a protein can induce subtle changes in the protein's structure that are transmitted through the protein scaffold, leading to a change in the chemical shift of a distantly located ¹⁹F probe. nih.gov This phenomenon has been exploited to map allosteric communication networks within proteins and to understand how binding events at one site can influence the function of a remote site.
One powerful approach involves designing the placement of the α-(Trifluoromethyl)phenylalanine label near a native or engineered aromatic ring. The resulting ring current effects can significantly enhance the dispersion of ¹⁹F chemical shifts, providing a more sensitive readout of sidechain contacts and conformational states. ucl.ac.uk This strategy has been successfully used to identify alternative conformational states in proteins that are difficult to characterize by other methods. ucl.ac.uk
Table 1: Examples of ¹⁹F NMR Chemical Shift Changes in α-(Trifluoromethyl)phenylalanine Labeled Proteins Upon Perturbation
| Protein | Labeled Site | Perturbation | ¹⁹F Chemical Shift Change (ppm) | Reference |
|---|---|---|---|---|
| HemK N-terminal domain | 38tfmF | Mutation (I26V/R34K/Q46R) | Shifted to random coil value | ucl.ac.uk |
| FLN5 domain | 655tfmF | Mutation of interacting Phe675 to Ala | Significant deshielding | ucl.ac.uk |
| D-Lactose Dehydrogenase | Multiple sites | Ligand binding | Perturbations up to 0.25 ppm | nih.govnih.gov |
This table is interactive and can be sorted by clicking on the column headers.
Beyond chemical shifts, ¹⁹F NMR relaxation parameters, such as the longitudinal (T₁) and transverse (T₂) relaxation times, provide valuable insights into the dynamics of protein side chains. nih.govnih.gov These parameters are sensitive to molecular motions on a wide range of timescales, from picoseconds to seconds. nih.gov By measuring the relaxation rates of an α-(Trifluoromethyl)phenylalanine probe at a specific site, researchers can gain a detailed understanding of the local flexibility and dynamics of that region of the protein.
This approach has been successfully applied to study the side chain internal mobility of large proteins and even membrane proteins, which are notoriously difficult to study by other NMR methods. nih.govnih.gov The high quality of the ¹⁹F NMR data allows for a quantitative analysis of side chain dynamics, providing crucial information for understanding protein function and stability. nih.gov
A significant advantage of ¹⁹F NMR is its application to in-cell studies. Since endogenous cellular components lack fluorine, the ¹⁹F NMR spectrum of a cell expressing a protein labeled with α-(Trifluoromethyl)phenylalanine is essentially background-free. acs.org This allows for the direct observation of protein structure, folding, and interactions within the complex and crowded environment of a living cell. acs.org
The direct expression of proteins containing fluorinated amino acids in human cells has been demonstrated, enabling the acquisition of high-quality in-cell ¹⁹F NMR spectra. acs.org This powerful technique provides insights into how the cellular environment modulates protein behavior and has been used to study intracellular protein-ligand and protein-protein interactions. acs.org
Membrane proteins represent a particularly challenging class of proteins for structural and dynamic studies due to their hydrophobic nature and requirement for a membrane-like environment. ¹⁹F NMR with α-(Trifluoromethyl)phenylalanine labeling has proven to be a robust tool for investigating these systems. nih.govnih.gov The probe can be incorporated into specific sites within a membrane protein, allowing for the study of its conformation and dynamics in various environments, such as detergent micelles and native lipid bilayers. nih.govnih.gov
Solid-state ¹⁹F NMR has been particularly useful for studying membrane-active peptides and proteins in oriented membranes. researchgate.net By analyzing the ¹⁹F NMR spectra, researchers can determine the conformation, orientation, and aggregation state of these molecules within the lipid bilayer. researchgate.net Comparing data from detergent micelles and native membranes has revealed that the surrounding lipid environment can significantly influence the chemical shifts and relaxation properties of the ¹⁹F probe, highlighting the importance of studying membrane proteins in a near-native context. nih.gov
Table 2: ¹⁹F NMR Relaxation Data for α-(Trifluoromethyl)phenylalanine Labeled Diacylglycerol Kinase (DAGK) in Different Environments
| Labeled Site | Environment | T₁ (ms) | T₂ (ms) | Reference |
|---|---|---|---|---|
| Phe31-tfmF | DPC Micelles | 350 ± 10 | 18.0 ± 0.5 | nih.gov |
| Phe31-tfmF | Native E. coli Membrane | 250 ± 20 | Not Reported | nih.gov |
This table is interactive and can be sorted by clicking on the column headers.
The sensitivity of the ¹⁹F chemical shift to the local environment makes α-(Trifluoromethyl)phenylalanine an excellent probe for studying molecular interactions. nih.gov The binding of a ligand or another protein can cause significant changes in the ¹⁹F NMR spectrum of the labeled protein, providing information on the binding event, the location of the binding site, and the conformational changes associated with binding. nih.govnih.gov
Protein-observed ¹⁹F NMR (PrOF NMR) is a powerful method for fragment-based drug discovery and for quantifying binding affinities. nih.govnih.gov By monitoring the changes in the ¹⁹F spectrum of a labeled protein upon titration with a potential ligand, researchers can rapidly screen for binding and determine the dissociation constant (Kd). nih.govnih.gov The simplicity of the one-dimensional ¹⁹F NMR experiment makes it a high-throughput and cost-effective alternative to more complex NMR techniques. nih.gov Furthermore, detailed lineshape analysis of the ¹⁹F NMR signals can provide kinetic information about the binding process, including the association (kon) and dissociation (koff) rate constants. nih.gov
Analysis of Protein Folding and Unfolding Pathways
The study of protein folding and unfolding pathways is crucial for understanding protein function and misfolding-related diseases. The introduction of α-(trifluoromethyl)phenylalanine into a protein provides a powerful tool for these investigations, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The trifluoromethyl group serves as a sensitive reporter of its local environment, and changes in its ¹⁹F NMR chemical shift can be directly correlated with conformational changes during the folding or unfolding process. nih.gov
Researchers can site-specifically incorporate α-(trifluoromethyl)phenylalanine into a protein, allowing for the monitoring of specific regions. As the protein folds or unfolds, the environment around the trifluoromethyl probe changes, leading to alterations in the ¹⁹F NMR signal. This allows for the detection and characterization of transient folding intermediates, which are often sparsely populated and difficult to observe using other techniques. By analyzing the ¹⁹F NMR spectra at different stages of folding or in the presence of denaturants, a detailed picture of the folding landscape can be constructed. The high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems make this a particularly powerful approach. ucl.ac.uk
A key advantage of using α-(trifluoromethyl)phenylalanine is the ability to obtain residue-specific information about the folding process. By incorporating the probe at various locations within the protein, a comprehensive map of the folding and unfolding pathways can be generated. This information is critical for understanding the sequence of events that lead to the native protein structure and for identifying key residues involved in the folding process.
Paramagnetic Relaxation Enhancement (PRE) for Structural Restraints
Paramagnetic Relaxation Enhancement (PRE) is a powerful NMR technique used to obtain long-range distance information in biomolecules, which is essential for determining their three-dimensional structures and understanding their dynamics. The incorporation of α-(trifluoromethyl)phenylalanine can be strategically combined with PRE experiments to provide valuable structural restraints.
In a typical PRE experiment, a paramagnetic center, such as a nitroxide spin label, is introduced at a specific site in the protein. This paramagnetic center induces an increase in the relaxation rates of nearby nuclear spins, with the magnitude of this effect being inversely proportional to the sixth power of the distance between the nucleus and the paramagnetic center. By measuring the PRE effect on the ¹⁹F nucleus of a site-specifically incorporated α-(trifluoromethyl)phenylalanine, precise distance restraints can be obtained. youtube.com
The use of α-(trifluoromethyl)phenylalanine as the NMR probe in PRE experiments offers several advantages. The ¹⁹F nucleus is highly sensitive, and the trifluoromethyl group provides a strong and well-resolved signal. This allows for the accurate measurement of PRE effects even at long distances (up to ~25 Å). nih.gov Furthermore, the ability to introduce the probe at any desired position through genetic code expansion provides great flexibility in designing experiments to probe specific structural features. These long-range distance restraints are particularly valuable for defining the global fold of a protein and for characterizing the structure of flexible or disordered regions that are often difficult to study by traditional NMR methods that rely on short-range nuclear Overhauser effects (NOEs). nih.gov
| Technique | Application of α-(Trifluoromethyl)phenylalanine | Information Gained |
| ¹⁹F NMR Spectroscopy | As a site-specific conformational probe. | Detailed insights into local environmental changes during protein folding and unfolding, allowing for the characterization of folding intermediates. nih.govucl.ac.uk |
| Paramagnetic Relaxation Enhancement (PRE) | As a reporter for long-range distance measurements to a paramagnetic center. | Provides structural restraints for determining the three-dimensional structure of proteins, especially for flexible or disordered regions. youtube.comnih.gov |
Photoaffinity Labeling for Protein-Ligand Interaction Mapping
Photoaffinity labeling is a powerful technique used to identify and map the binding sites of ligands on their protein targets. This method involves a photoactivatable ligand that, upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to the protein in close proximity to the binding site. While α-(trifluoromethyl)phenylalanine itself is not inherently photoactive, derivatives of phenylalanine containing a trifluoromethyldiazirine group are widely used as photoaffinity probes. nii.ac.jpnih.gov
The trifluoromethyldiazirine moiety is a compact and highly efficient photo-crosslinker. Upon photolysis, it generates a reactive carbene that can insert into C-H and other bonds in its immediate vicinity, leading to the formation of a stable covalent bond between the ligand and the protein. The presence of the trifluoromethyl group is crucial as it enhances the stability of the diazirine ring in the dark, preventing unwanted reactions, and it also favors the desired photochemical reaction pathway. nih.gov
Impact of α Trifluoromethyl Phenylalanine on Peptide and Protein Structure and Dynamics
Conformational Analysis and Structural Preferences
The substitution of hydrogen atoms with fluorine in amino acid side chains can lead to significant alterations in the conformational preferences of the polypeptide backbone. These changes are driven by a combination of steric and electronic effects introduced by the fluorine atoms.
The propensity of an amino acid to favor a particular secondary structure, such as an α-helix or a 3₁₀-helix, is a critical determinant of a protein's final fold. Research into the effects of fluorinated amino acids has shown that their impact on secondary structure stability is not always straightforward. Studies on various highly fluorinated amino acids, such as (S)-pentafluorophenylalanine (Pff), have demonstrated that their α-helix propensity is consistently lower than that of their corresponding hydrocarbon counterparts. acs.org For example, the helix propensity of Pff is lower than that of Phenylalanine (Phe). acs.org This reduced tendency to form α-helices is thought to be influenced by factors such as the partial burial of the highly hydrophobic fluorocarbon side chain in the unfolded state and the potential for the side chain to shield backbone hydrogen bonds within the folded helix. acs.org
The equilibrium between different helical forms, such as the α-helix and the more tightly wound 3₁₀-helix, is a known feature of peptide structures. nih.gov While specific data on the influence of α-(Trifluoromethyl)phenylalanine on this particular equilibrium is not extensively detailed, the general decrease in α-helix propensity suggests that its incorporation would significantly perturb the delicate balance of forces that govern helical conformations.
The flexibility of a polypeptide chain is largely defined by the rotational freedom around two single bonds in the backbone: the N-Cα bond (torsion angle φ) and the Cα-C bond (torsion angle ψ). expasy.orgproteinstructures.com The sterically allowed combinations of these angles are visualized in a Ramachandran plot, which maps the conformational space available to an amino acid residue. wikipedia.orgproteopedia.org
Specific φ and ψ angle values for α-(Trifluoromethyl)phenylalanine within a peptide are not extensively documented in the literature. However, based on fundamental principles, the introduction of the bulky and sterically demanding trifluoromethyl group at the α-carbon is expected to impose significant constraints on the allowable φ and ψ angles. This steric hindrance would likely restrict the residue to more defined regions of the Ramachandran plot compared to the non-fluorinated phenylalanine, thereby reducing the conformational flexibility of the local peptide backbone. For comparison, the backbone torsion angles for a t-Boc-glycyl-L-phenylalanine dipeptide have been determined as φ₂ = -164.7° and ψ₂ = 170.3°, placing it in the extended β-strand region of the Ramachandran plot. nih.gov The presence of the CF₃ group would further influence these values.
The fluorine atom, being the most electronegative element, can participate in various non-covalent interactions, including weak hydrogen bonds. nih.gov The existence of intramolecular C–F···H–O hydrogen bonds has been confirmed in other organofluorine compounds, such as 2-fluorophenyldiphenylmethanol, through X-ray crystallography and NMR spectroscopy. researchgate.net Such interactions, though weak, can play a role in stabilizing specific molecular conformations. researchgate.netnih.gov
Within a peptide containing α-(Trifluoromethyl)phenylalanine, the fluorine atoms of the CF₃ group could potentially act as acceptors for hydrogen bonds from nearby donor groups, such as the hydroxyl group of a Serine or Threonine residue (F···H–O). While direct experimental evidence for this specific interaction in α-(Trifluoromethyl)phenylalanine-containing peptides is limited, the principle is well-established for other fluorinated molecules. nih.gov The formation of such an intramolecular hydrogen bond would depend heavily on the local sequence and the resulting three-dimensional structure, which would need to force the donor and acceptor groups into close proximity. escholarship.org
Thermodynamic Stabilization of Protein Folds
The introduction of fluorinated amino acids into the hydrophobic core of a protein is often pursued as a strategy to enhance its thermodynamic stability, a phenomenon known as the "fluoro-stabilization effect". acs.org However, the extent of this stabilization can be context-dependent.
The stability of a protein can be quantified by its free energy of unfolding (ΔGu°′). nih.gov Destabilization of a protein by a mutation is reflected in a decrease in this value. For example, a mutation in the FlnC protein, implicated in cardiomyopathy, resulted in a decrease in ΔGu°′ of 4.1 kJ/mol, indicating reduced stability. nih.gov
| Protein Variant | Effect on Thermodynamic Stability | Effect on Folding Kinetics |
|---|---|---|
| Wild Type BsCspB | Baseline | Baseline |
| BsCspB with single fluorinated Phenylalanine | No significant impact | No significant impact |
| BsCspB with single fluorinated Tryptophan | No significant impact | No significant impact |
Modulation of Local Hydrophobicity within Biomolecules
One of the most significant and predictable consequences of incorporating trifluoromethyl groups into amino acids is the pronounced increase in local hydrophobicity. nih.gov The CF₃ group is highly lipophilic, and its presence can dramatically alter the physicochemical properties of a peptide region.
The increase in hydrophobicity has been precisely measured using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to determine chromatographic hydrophobicity indexes (φ₀). nih.gov Studies on tripeptides containing α-trifluoromethylalanine demonstrated strong increases in hydrophobicity, with the fluorinated residues sometimes exceeding the hydrophobic contribution of highly nonpolar natural amino acids like isoleucine. nih.gov This validates the use of trifluoromethylated amino acids as a rational strategy for fine-tuning hydrophobic peptide-protein interactions. nih.gov The parent amino acid, phenylalanine, is itself considered very hydrophobic. alfa-chemistry.com
| Amino Acid | Relative Hydrophobicity | Method of Determination |
|---|---|---|
| Phenylalanine | Very Hydrophobic (Index at pH 7: 100) alfa-chemistry.com | Partitioning between vapor and polar liquid phase alfa-chemistry.com |
| α-(Trifluoromethyl)alanine | Strong increase; can exceed that of Isoleucine nih.gov | Chromatographic Hydrophobicity Index (φ₀) nih.gov |
Stereochemical Determinants in Peptide Design and Assembly
The specific three-dimensional arrangement of atoms, or stereochemistry, is a fundamental aspect of peptide and protein structure. Altering the chirality of a single amino acid can have profound effects on the self-assembly properties and resulting nanostructures of a peptide. upc.edunih.gov
The incorporation of α-(Trifluoromethyl)phenylalanine introduces a specific stereocenter that, in conjunction with the bulky CF₃ group, will dictate how the peptide chain can fold and interact with other chains. The degree of fluorination in a peptide's side chains plays a crucial role in controlling fluorine-specific interactions, which in turn influences peptide conformation and self-assembly. rsc.org For peptides containing the parent phenylalanine residue, π–π stacking interactions involving the aromatic rings are a key driver of self-assembly and the formation of stable nanostructures. nih.gov The introduction of the electron-withdrawing trifluoromethyl group onto the phenyl ring would modulate these aromatic interactions, adding another layer of control for peptide design. Therefore, the stereochemistry of α-(Trifluoromethyl)phenylalanine is a critical determinant that influences not only the local backbone conformation but also the higher-order self-assembly pathways available to the peptide. nih.govrsc.org
Enzyme Activity and Inhibition Studies
The trifluoromethyl group is a strong electron-withdrawing moiety and is sterically demanding. When α-(Trifluoromethyl)phenylalanine is incorporated into peptides, it can dramatically alter their susceptibility to enzymatic action and their ability to inhibit enzymes.
Alteration of Proteasome Subunit Specificity and Potency
The proteasome is a multi-subunit protease complex responsible for degrading proteins, with different subunits exhibiting distinct substrate specificities (caspase-like, trypsin-like, and chymotrypsin-like). The incorporation of fluorinated phenylalanine analogues into peptide-based proteasome inhibitors has been shown to have a profound impact on their potency and selectivity.
Research into peptide epoxyketone proteasome inhibitors has revealed that the position of the fluorinated phenylalanine analogue is critical. Studies have shown that substituting a standard phenylalanine with 3,5-bis(trifluoromethyl)phenylalanine can slightly increase the inhibitory potency of a compound. nih.gov More significantly, the introduction of fluorinated phenylalanine derivatives can generate highly specific inhibitors. For instance, incorporating pentafluorophenylalanine at the P2 position of a peptide inhibitor resulted in a compound that is one of the most selective inhibitors of the β5 (chymotrypsin-like) subunit of the proteasome known to date. nih.gov This highlights the potential of using fluorinated phenylalanines, including trifluoromethylated variants, to fine-tune the specificity of enzyme inhibitors, which is crucial for developing targeted therapeutic agents and research tools. nih.govnih.gov
| Compound Modification | Position of Substitution | Observed Effect | Reference |
|---|---|---|---|
| Substitution with 3,5-bis(trifluoromethyl)Phe | Not specified | Slightly increased potency | nih.gov |
| Incorporation of PentafluoroPhe (PheF5) | P2 position in tripeptide epoxyketones | Generated a highly specific inhibitor of the β5 subunit | nih.gov |
Inhibition of Glycosidases and Other Enzymes
While the trifluoromethyl group is a key feature in various enzyme inhibitors, specific studies focusing on α-(Trifluoromethyl)phenylalanine as an inhibitor of glycosidases are not extensively documented in the available research. However, the principles of using fluorinated functional groups in enzyme inhibition are well-established. For example, α-trifluoromethyl ketones have been effectively used as inhibitors of serine proteases. nih.gov The electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly susceptible to nucleophilic attack by an active site residue, such as serine, forming a stable tetrahedral intermediate that inhibits the enzyme. nih.gov
This mechanistic principle suggests that peptides containing α-(Trifluoromethyl)phenylalanine could be designed to target the active sites of various proteases. The trifluoromethyl group enhances the electrophilicity of the peptide backbone's carbonyl group, potentially leading to potent inhibition.
Effects on Proteolytic Stability and Cleavage Patterns
A key application of α-(Trifluoromethyl)phenylalanine is to enhance the stability of peptides against proteolytic degradation. The steric bulk and electronic properties of the α-trifluoromethyl group can interfere with the binding and catalytic action of proteases.
A systematic study investigated the influence of incorporating α-trifluoromethyl (Tfm) amino acids at different positions relative to the cleavage site of the serine protease α-chymotrypsin. nih.gov α-Chymotrypsin preferentially cleaves peptide bonds C-terminal to large hydrophobic residues like phenylalanine. wikipedia.org The study found that substituting the amino acid at the P1 position (immediately N-terminal to the cleavage site) with an α-Tfm amino acid conferred absolute stability against proteolysis. nih.gov Significant proteolytic stability was also observed when the substitution was made at the P2 and P'2 positions. nih.gov
Furthermore, the stereochemistry of the α-(Trifluoromethyl)phenylalanine residue was found to be critical. The absolute configuration of the substituted amino acid had a considerable effect on proteolytic stability, particularly for peptides substituted at the P'1 position. nih.gov This demonstrates that the trifluoromethyl group can be strategically placed within a peptide sequence to dramatically increase its half-life in the presence of proteases, a crucial factor for the development of peptide-based therapeutics.
| Position of α-Tfm Substitution | Stability against α-Chymotrypsin | Reference |
|---|---|---|
| P1 | Absolute stability | nih.gov |
| P2 | Considerable proteolytic stability | nih.gov |
| P'1 | Stability is highly dependent on stereochemistry | nih.gov |
| P'2 | Considerable proteolytic stability | nih.gov |
Engineering of Enzyme Active Sites for Modified Catalysis
Beyond peptide modification, trifluoromethylated compounds are central to engineering enzyme active sites for new catalytic functions. Directed evolution has been used to create novel enzymes, or "carbene transferases," from proteins like cytochrome c. These engineered enzymes can catalyze reactions such as carbene B-H bond insertion to create chiral α-trifluoromethylated organoborons, which are valuable building blocks in medicinal chemistry. The enzyme's active site is mutated to accommodate trifluorodiazo alkanes, enabling highly enantioselective synthesis.
In a related approach, phenylalanine-derived trifluoromethyl ketones have been synthesized and incorporated into peptides. These peptides can then be used as catalysts for oxidation reactions through the in situ generation of highly reactive dioxiranes. This strategy combines the modularity of peptide synthesis with the catalytic power of trifluoromethyl ketones, creating novel biocatalysts with tailored properties.
Modulation of Broader Protein Functions
Serial fluorination of the aromatic ring specifically alters the electrostatic properties of the amino acid without significantly changing its size. This "functional group mutagenesis" can reveal the importance of aromatic interactions in biological mechanisms. For example, this approach has been used to study the inactivation of voltage-gated sodium channels, where modifying the fluorination pattern of a critical phenylalanine residue led to subtle but significant changes in channel gating. This demonstrates how trifluoromethylated phenylalanine can serve as a sensitive probe to modulate and understand complex protein functions at a molecular level.
Insights into Allosteric Regulation Mechanisms
Allosteric regulation, where a molecule binds to a site on an enzyme distinct from the active site to modulate its activity, is a fundamental biological control mechanism. wikipedia.org Phenylalanine itself is a key allosteric regulator for several enzymes in its own metabolic pathway. For instance, phenylalanine hydroxylase (PheH), the enzyme that converts phenylalanine to tyrosine, is allosterically activated by high concentrations of phenylalanine. nih.gov This activation involves phenylalanine binding to a regulatory site, which is separate from the active site, causing a conformational change that increases enzyme activity. nih.govnih.gov Similarly, arogenate dehydratase (ADT), a key enzyme in phenylalanine biosynthesis in plants, is subject to feedback inhibition by phenylalanine binding to an allosteric site. biorxiv.org
While direct studies using α-(Trifluoromethyl)phenylalanine to probe these specific allosteric sites are not widely reported, its unique properties make it a potentially powerful tool for such investigations. The addition of the bulky and highly electronegative trifluoromethyl group at the alpha-carbon would drastically alter the shape and electronic distribution of the molecule compared to native phenylalanine. It is expected that α-(Trifluoromethyl)phenylalanine would not bind to the allosteric sites of enzymes like PheH or ADT in the same manner as phenylalanine. By attempting to use it as a competitive binder or by incorporating it into regulatory proteins, researchers could gain valuable insights into the steric and electronic requirements of these allosteric binding pockets, helping to elucidate the precise mechanisms of regulation.
Contribution to Peptide Metabolic Stability and Bioavailability
The incorporation of α-(trifluoromethyl)phenylalanine [α-(CF3)Phe] into peptide structures has been investigated as a strategy to enhance their therapeutic potential by improving metabolic stability and, consequently, bioavailability. The unique physicochemical properties imparted by the trifluoromethyl group at the α-carbon position can significantly influence the peptide's susceptibility to enzymatic degradation.
Enhancing Metabolic Stability through Proteolytic Resistance
A primary hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of α-(CF3)Phe has been shown to confer substantial resistance to enzymatic cleavage. The bulky and electron-withdrawing nature of the trifluoromethyl group can sterically hinder the approach of proteases and electronically alter the peptide bond, making it a less favorable substrate for hydrolysis.
Detailed research into the proteolytic stability of peptides containing α-(CF3)Phe has provided insights into the positional effects of this modification. A study involving a series of model peptides subjected to the serine protease α-chymotrypsin demonstrated that the placement of the α-(trifluoromethyl)-substituted amino acid relative to the enzyme's cleavage site is critical for enhancing stability.
Key Research Findings:
P1 Position Substitution: When an α-(trifluoromethyl)-substituted amino acid was placed at the P1 position (the amino acid on the C-terminal side of the scissile bond), the peptide exhibited absolute stability against cleavage by α-chymotrypsin.
P2 and P'2 Position Substitution: Substitution at the P2 (two residues N-terminal to the cleavage site) and P'2 (two residues C-terminal to the cleavage site) positions also resulted in considerable proteolytic stability compared to the unmodified peptide.
Influence of Stereochemistry: The absolute configuration of the α-(CF3)-substituted amino acid was also found to significantly impact proteolytic stability, particularly when substituted at the P'1 position.
These findings underscore the potential of α-(CF3)Phe to dramatically increase the half-life of peptides in a biological environment.
Table 1: Proteolytic Stability of Model Peptides Containing α-(Trifluoromethyl)-Substituted Amino Acids
| Position of α-(CF3) Amino Acid | Relative Proteolytic Stability |
| P1 | Absolute Stability |
| P2 | Considerable Stability |
| P'2 | Considerable Stability |
Implications for Bioavailability
While direct and extensive research on the bioavailability of peptides containing α-(trifluoromethyl)phenylalanine is limited, the demonstrated enhancement in metabolic stability has significant positive implications. Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is heavily influenced by a drug's ability to resist metabolic degradation.
By increasing resistance to proteolysis, the incorporation of α-(CF3)Phe can lead to a longer circulation time for the peptide, allowing for a greater opportunity for it to reach its target site of action. The introduction of fluorine can also modulate other properties relevant to bioavailability, such as lipophilicity and membrane permeability. nih.gov However, the relationship between fluorination and bioavailability is complex and can be influenced by the specific peptide sequence and the location of the fluorinated residue. nih.gov
Future Directions and Research Perspectives
The unique properties of α-(Trifluoromethyl)phenylalanine position it as a valuable tool for continued innovation in chemical biology and drug discovery. Future research is likely to focus on several key areas:
Expansion of the Genetic Code: Further development of orthogonal translation systems will enable the more efficient and widespread incorporation of α-(Trifluoromethyl)phenylalanine into proteins in living cells. This will open up new avenues for studying protein function in their native context.
Advanced NMR Studies: The use of α-(Trifluoromethyl)phenylalanine in combination with advanced NMR techniques, such as in-cell NMR, will provide unprecedented insights into the structure and dynamics of proteins within the complex cellular environment.
Rational Design of Biotherapeutics: A deeper understanding of how the incorporation of α-(Trifluoromethyl)phenylalanine affects protein structure, stability, and function will guide the rational design of new peptide and protein-based therapeutics with enhanced efficacy and pharmacokinetic properties.
Novel Catalytic Functions: The unique electronic properties of α-(Trifluoromethyl)phenylalanine could be harnessed to design novel enzymes with altered or enhanced catalytic activities for applications in biocatalysis and synthetic biology.
Development of New Synthetic Methodologies: Continued innovation in synthetic organic chemistry will lead to more efficient and versatile methods for the synthesis of α-(Trifluoromethyl)phenylalanine and its derivatives, making this valuable research tool more accessible to the scientific community.
As our ability to manipulate and understand biological systems at the molecular level continues to grow, specialized research tools like α-(Trifluoromethyl)phenylalanine will play an increasingly important role in driving scientific discovery and technological innovation.
Computational Approaches to Studying α Trifluoromethyl Phenylalanine Containing Systems
Quantum Chemical Calculations for Conformational Energetics (e.g., DFT, SCS-MP2)
While MD simulations excel at exploring the conformational landscape and dynamics of large systems, quantum chemical (QC) calculations provide highly accurate energies for specific molecular geometries. greeley.orgnih.gov For a flexible molecule like α-(Trifluoromethyl)phenylalanine, QC methods are essential for determining the relative energies of its different stable conformations (conformers). nih.govresearchgate.net
Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly used. nih.govgoogle.com
DFT: Functionals such as M06-2X and ωB97X-D are often employed as they provide a good balance of accuracy and computational cost, effectively capturing dispersion forces which are important in intramolecular interactions. nih.gov
SCS-MP2: Spin-Component Scaled MP2 is a modification of the standard MP2 method that often yields more accurate interaction energies, making it suitable for studying the subtle forces that dictate conformational preferences. google.com
These calculations are typically performed on a simplified version of the amino acid (e.g., an N-acetylated, N'-methylated dipeptide) to model the peptide backbone. The results provide a benchmark for the dihedral parameters used in classical force fields, ensuring that the MD simulations are based on an accurate representation of the molecule's intrinsic conformational preferences. greeley.org
| Method | Description | Typical Application |
| DFT (e.g., M06-2X) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govnih.gov | Calculating the relative energies of different conformers; optimizing molecular geometries. |
| SCS-MP2 | A variant of second-order Møller-Plesset perturbation theory with empirical scaling of spin components. google.com | High-accuracy single-point energy calculations for geometries optimized at a lower level of theory. |
Integration with Predictive Structural Biology Tools (e.g., AlphaFold)
To address this gap, new methods are being developed that build upon the AlphaFold framework. Models like HighFold2 and the recently announced AlphaFold 3 are expanding the capabilities to include unnatural amino acids. oup.comnih.govisomorphiclabs.com The general approach involves:
Parameterization: Extending the predefined structural templates and atomic coordinates to include the new unnatural residue. nih.govbiorxiv.org
Model Retraining: Training the deep learning model with structural data that includes peptides or proteins containing these modified amino acids. oup.com
Energy Minimization: Using force fields to relax the predicted structure and eliminate any atomic clashes, which is particularly important when incorporating a novel chemical moiety. nih.govbiorxiv.org
While still an emerging area, the integration of these predictive tools with classical simulation methods holds immense promise. An initial structure predicted by a tool like HighFold2 could serve as a starting point for extensive MD simulations, allowing for a more thorough exploration of the conformational dynamics and interactions of proteins containing α-(Trifluoromethyl)phenylalanine. oup.combiorxiv.org
Future Directions and Emerging Research Avenues for α Trifluoromethyl Phenylalanine
Expansion of Genetically Encoded Fluorinated Amino Acid Repertoire
The ability to site-specifically incorporate non-canonical amino acids (ncAAs) into proteins in living organisms has revolutionized protein engineering. nih.gov This process, known as genetic code expansion (GCE), relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA, which recognize a unique codon, typically a stop codon like UAG (amber), to direct the insertion of the ncAA. mdpi.comresearchgate.net
The future of GCE for fluorinated amino acids, including α-(trifluoromethyl)phenylalanine, lies in the continued development and engineering of novel aaRSs. nih.gov While systems for the incorporation of specific isomers like L-4-trifluoromethylphenylalanine (tfmF) are established, the goal is to expand the repertoire to include a wider variety of fluorinated phenylalanine derivatives. nih.gov This expansion will enable a more nuanced control over the physicochemical properties of the target protein.
Key future research directions include:
Engineering aaRS with Broader Specificity: Developing synthetases that can recognize and charge tRNAs with a range of α-(trifluoromethyl)phenylalanine derivatives, including those with the trifluoromethyl group at the ortho or meta positions, or with additional substitutions on the aromatic ring.
Improving Incorporation Efficiency and Fidelity: Enhancing the efficiency of the orthogonal translation system to increase the yield of proteins containing the fluorinated amino acid, while ensuring high fidelity to prevent misincorporation of natural amino acids. mdpi.com
Expanding to Diverse Organisms: While GCE is well-established in E. coli, further optimization is needed for its routine use in more complex organisms, including various mammalian cells and even whole animals, to study protein function in their native contexts. rsc.org
Multi-Site Incorporation: Developing robust methods for incorporating multiple fluorinated amino acids into a single protein to create novel functionalities or for more complex structural studies.
This expansion of the genetically encoded fluorinated amino acid toolkit will provide researchers with unprecedented control over protein structure and function, paving the way for the creation of proteins with novel catalytic, therapeutic, or material properties.
Development of Advanced Synthetic Methodologies for Broader Derivatives
The availability of a diverse range of α-(trifluoromethyl)phenylalanine derivatives is crucial for their use in both solid-phase peptide synthesis and genetic code expansion. Future research in this area will focus on developing more efficient, scalable, and versatile synthetic methods.
Current strategies for synthesizing fluorinated amino acids generally fall into two categories: the use of fluorinated building blocks or the direct fluorination/fluoroalkylation of amino acid precursors. nih.gov Emerging methodologies are set to refine these approaches significantly.
Key areas for future development include:
Transition-Metal Catalysis: The use of transition metals, such as nickel and palladium, in cross-coupling reactions is a powerful tool for creating C-F and C-CF3 bonds. rsc.orgnih.gov Future work will likely focus on developing more efficient and stereoselective catalytic systems for the synthesis of enantiomerically pure α-(trifluoromethyl)phenylalanine derivatives. For instance, methods like the Negishi cross-coupling have shown promise for the precise introduction of the trifluoromethylphenyl moiety. nih.govnih.gov
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to use unstable intermediates. rsc.org Applying flow chemistry to the synthesis of fluorinated amino acids can make these valuable compounds more accessible and affordable for widespread use. rsc.org
Late-Stage Fluorination: Developing methods for the direct trifluoromethylation of phenylalanine or its derivatives already incorporated into peptides is a significant goal. nih.gov Radical-based approaches using reagents like trifluoromethyl sulfinate salts under mild, biocompatible conditions are a promising avenue for the late-stage functionalization of complex biomolecules. nih.gov
Asymmetric Synthesis: A major challenge is the development of robust methods for the asymmetric synthesis of α-(trifluoromethyl)phenylalanine derivatives to yield specific stereoisomers. This is critical as the biological activity of peptides and proteins is highly dependent on their stereochemistry.
These advanced synthetic methodologies will not only facilitate the production of known α-(trifluoromethyl)phenylalanine isomers but also enable the creation of novel derivatives with unique properties, thereby expanding the chemical space available for protein design and engineering.
Refinement of ¹⁹F NMR Techniques for Unprecedented Atomic Resolution in Complex Biological Systems
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying the structure, dynamics, and interactions of proteins. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and its chemical shift is highly sensitive to the local environment. researchgate.netnih.gov Since fluorine is virtually absent in biological systems, the incorporation of a fluorinated amino acid like α-(trifluoromethyl)phenylalanine provides a background-free NMR probe. mdpi.comresearchgate.net
The site-specific incorporation of α-(trifluoromethyl)phenylalanine allows researchers to monitor subtle conformational changes in proteins upon ligand binding, during enzymatic reactions, or as a result of protein-protein interactions. mdpi.com Future advancements in ¹⁹F NMR will focus on pushing the boundaries of resolution and sensitivity, especially in complex biological environments.
Emerging research avenues in this area include:
Higher-Field Spectrometers and Cryoprobes: The continued development of higher-field NMR spectrometers and cryogenic probes will enhance the sensitivity and resolution of ¹⁹F NMR, allowing for the study of larger and more complex protein systems at lower concentrations.
In-Cell NMR: A significant frontier is the application of ¹⁹F NMR to study proteins directly within living cells. rsc.orgspringernature.com This allows for the investigation of protein function in their native environment, providing insights that are not attainable from in vitro studies. rsc.org The refinement of in-cell ¹⁹F NMR techniques will be crucial for understanding how cellular crowding and interactions with other macromolecules affect protein structure and dynamics. rsc.org
Solid-State NMR: For proteins that are not amenable to solution NMR, such as large protein assemblies or membrane proteins, solid-state ¹⁹F NMR is a valuable alternative. Future developments in magic-angle spinning (MAS) solid-state NMR will enable higher resolution studies of α-(trifluoromethyl)phenylalanine-labeled proteins in their native membrane or assembled states.
Rational Probe Design: Research is ongoing to rationally design the placement of ¹⁹F probes to maximize the information obtained from NMR experiments. For example, placing a trifluoromethyl group in close proximity to an aromatic ring can lead to large chemical shift dispersions due to the ring current effect, providing a sensitive reporter of structural changes.
These refinements will solidify the position of ¹⁹F NMR as an indispensable tool for atomic-resolution studies of protein structure and function in increasingly complex and physiologically relevant systems.
Rational Design Principles for Novel Peptides and Proteins with Tailored Functions
The unique properties of the trifluoromethyl group—its high hydrophobicity, steric bulk, and strong electron-withdrawing nature—make α-(trifluoromethyl)phenylalanine a powerful building block for the rational design of peptides and proteins with tailored functions. mdpi.comnih.gov Understanding how the incorporation of this fluorinated amino acid influences protein structure and stability is key to its effective use.
Future research will focus on establishing clear design principles to harness the effects of trifluoromethylation for specific applications.
Key principles and future directions in rational design include:
Enhancing Protein Stability: The incorporation of highly fluorinated amino acids into the hydrophobic core of proteins can significantly increase their thermodynamic stability. springernature.com This "fluorous effect" arises from the favorable interactions between fluorinated side chains. mdpi.com Future work will involve developing predictive models to guide the placement of α-(trifluoromethyl)phenylalanine residues to maximize this stabilizing effect, leading to the creation of hyperstable enzymes and therapeutic proteins. nih.govspringernature.com
Modulating Protein-Protein Interactions: The unique electronic and steric properties of the trifluoromethyl group can be used to engineer protein-protein interaction interfaces with high specificity. nih.gov By replacing key residues at an interface with α-(trifluoromethyl)phenylalanine, it is possible to either enhance or disrupt binding, providing a powerful tool for modulating biological pathways. nih.gov
Controlling Peptide Self-Assembly: In the design of peptide-based biomaterials, the degree and position of fluorination can be used to control self-assembly into well-defined nanostructures such as fibrils and hydrogels. rsc.org The interplay between the hydrophobicity and polarity induced by the trifluoromethyl group can be rationally tuned to create materials with desired mechanical and functional properties for applications in tissue engineering and drug delivery. rsc.org
Computational and AI-Driven Design: The integration of computational modeling and artificial intelligence with experimental data will be crucial for developing robust design principles. frontiersin.orgyoutube.com Machine learning algorithms can be trained to predict the impact of α-(trifluoromethyl)phenylalanine incorporation on protein folding, stability, and function, thereby accelerating the design of novel proteins with desired properties. youtube.com
By establishing these rational design principles, researchers will be able to move beyond simple substitution and truly engineer the properties of peptides and proteins at the atomic level, unlocking new possibilities in therapeutics, catalysis, and materials science.
Q & A
Q. What synthetic methodologies are commonly employed for producing α-(trifluoromethyl)phenylalanine and its radiolabeled analogs?
The synthesis typically involves multi-step radiosynthesis using cyclotron-produced [¹⁸F]fluoride. Key steps include:
- Precursor preparation : Cyclic sulfamidate precursors (e.g., compound 5 ) are synthesized via oxidation of α-hydroxymethyl phenylalanine derivatives using RuO₂/NaIO₄ .
- ¹⁸F incorporation : [¹⁸F]Fluoride is dried via azeotropic distillation with K₂CO₃/Kryptofix 222, then reacted with the precursor in acetonitrile at elevated temperatures (~100°C) .
- Chiral separation : Diastereomers (e.g., [¹⁸F]9a and [¹⁸F]9b) are isolated via chiral HPLC to assess stereospecific biological behavior . Non-radioactive analogs are synthesized using trifluoromethylation reactions, often involving fluorinated alkyl halides or electrophilic fluorine sources .
Q. How is the biological distribution of α-(trifluoromethyl)phenylalanine evaluated in preclinical models?
Standard protocols include:
- Cell uptake assays : Competitive inhibition studies with system L transporter substrates (e.g., BCH) to confirm transporter-mediated uptake .
- Biodistribution studies : In murine glioma models (e.g., DBT tumors), %ID/g (percentage injected dose per gram) is measured in tumors and normal tissues (brain, liver, kidneys) at multiple time points (5–60 min post-injection) .
- Micro-PET imaging : Dynamic scans quantify tumor-to-background ratios (e.g., tumor/brain ~6:1 at 60 min for [¹⁸F]9a) .
Advanced Research Questions
Q. How does stereoisomerism influence the tumor-targeting efficacy of α-(trifluoromethyl)phenylalanine?
The L-isomer ([¹⁸F]9a) exhibits superior tumor uptake compared to the D-isomer ([¹⁸F]9b):
| Parameter | [¹⁸F]9a (L-isomer) | [¹⁸F]9b (D-isomer) |
|---|---|---|
| Tumor uptake (%ID/g, 30 min) | 2.2 ± 0.4 | 0.9 ± 0.2 |
| Tumor-to-brain ratio (60 min) | ~10:1 | ~7:1 |
| This disparity arises from differential recognition by system L transporters, which preferentially bind L-amino acids. Chiral separation and isomer-specific kinetic modeling are critical for optimizing tracer design . |
Q. How can researchers reconcile discrepancies between in vitro transporter affinity and in vivo imaging results?
- In vitro assays (e.g., cell uptake studies) may overestimate transporter affinity due to the absence of competing endogenous amino acids .
- In vivo , competition with systemic amino acids reduces tracer uptake. To address this:
Q. What is the role of β-fluorine substitution in modulating system L transporter interactions?
The β-fluorine group in α-(trifluoromethyl)phenylalanine reduces system L affinity by:
- Altering the basicity of the amino group , impairing proton-dependent transporter binding .
- Introducing steric hindrance that disrupts interactions with LAT1 substrate pockets . Comparative studies with non-fluorinated analogs (e.g., α-methyl-phenylalanine) show higher brain uptake, confirming fluorine’s inhibitory effect .
Q. What pharmacokinetic factors dictate optimal imaging time windows for α-(trifluoromethyl)phenylalanine?
- Rapid washout : Tumor uptake peaks at 5–10 min ([¹⁸F]9a: 3.3 ± 0.8 %ID/g), declining to 0.8 ± 0.4 %ID/g by 60 min .
- Optimal imaging window : 10–30 min post-injection balances high tumor-to-background contrast and residual activity .
- Renal/pancreatic clearance : High uptake in these organs necessitates early imaging to avoid signal interference .
Methodological Recommendations
- Radiolabeling QC : Confirm radiochemical purity (>95%) via radio-HPLC and test for in vivo defluorination using bone uptake assays .
- Transport mechanism validation : Combine siRNA-mediated transporter knockdown with PET imaging to establish transporter-specific uptake .
- Data normalization : Use tumor-to-muscle ratios to mitigate variability in systemic tracer distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
